molecular formula C6H7ClN2 B11922784 2-Chloro-6-ethylpyrazine

2-Chloro-6-ethylpyrazine

Cat. No.: B11922784
M. Wt: 142.58 g/mol
InChI Key: RWFXPEFADFHBHB-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylpyrazine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 2-position and an ethyl group at the 6-position of the pyrazine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-ethylpyrazine can be synthesized through several methods. One common approach involves the chlorination of 6-ethylpyrazine. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-ethylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-ethylpyrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The chlorine atom and ethyl group play crucial roles in determining its binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but studies suggest its potential as an antimicrobial and antifungal agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-ethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

2-chloro-6-ethylpyrazine

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3

InChI Key

RWFXPEFADFHBHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=N1)Cl

Origin of Product

United States

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